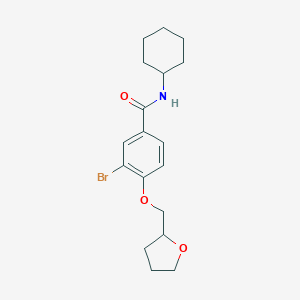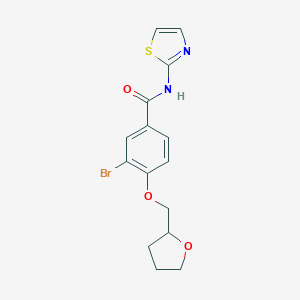![molecular formula C20H23N3O3S B269412 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B269412.png)
2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C20H23N3O3S This compound is characterized by the presence of a benzamide core, a furan ring, and a cyclohexylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be attached via a nucleophilic substitution reaction, where a cyclohexylcarbonyl chloride reacts with the amine group of the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}benzamide: Similar structure but lacks the furan ring.
N-(Furan-2-ylmethyl)benzamide: Similar structure but lacks the cyclohexylcarbonyl group.
Cyclohexylcarbonylbenzamide: Similar structure but lacks both the furan ring and the carbamothioyl group.
Uniqueness
2-{[(Cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide is unique due to the combination of its structural features, including the benzamide core, furan ring, and cyclohexylcarbonyl group
Propriétés
Formule moléculaire |
C20H23N3O3S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-(cyclohexanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H23N3O3S/c24-18(14-7-2-1-3-8-14)23-20(27)22-17-11-5-4-10-16(17)19(25)21-13-15-9-6-12-26-15/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,25)(H2,22,23,24,27) |
Clé InChI |
OFRIGJFETHISQV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |
SMILES canonique |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)



![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)
![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

